3-amino-N-(2-hydroxyethyl)-N-methylbenzamide
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Description
3-amino-N-(2-hydroxyethyl)-N-methylbenzamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.234. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
3-amino-N-(2-hydroxyethyl)-N-methylbenzamide serves as a building block in synthetic chemistry for the development of complex molecules. For example, Hamad H. Al Mamari and Yousuf Al Lawati (2019) demonstrated the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, emphasizing its utility in metal-catalyzed C–H bond functionalization reactions due to its N,O-bidentate directing group. This underscores its importance in facilitating targeted chemical transformations (Hamad H. Al Mamari & Yousuf Al Lawati, 2019).
Antimicrobial Research
In antimicrobial research, new 2-amino-N-hydroxybenzamide derivatives have been synthesized and shown to possess antibacterial and antifungal activities, offering a new avenue for developing antimicrobial agents. This is evidenced by the work of B. Mahesh et al. (2015), who found that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria and fungi, highlighting the potential of this compound derivatives in combating microbial resistance (B. Mahesh et al., 2015).
Antioxidant Activity
The compound's derivatives have also been explored for their antioxidant activity. A study by I. Jovanović et al. (2020) on the electrochemical oxidation of amino-substituted benzamide derivatives revealed their potential as powerful antioxidants by scavenging free radicals. The research provides insights into the mechanisms by which these compounds can protect against oxidative stress, which is implicated in various diseases (I. Jovanović et al., 2020).
Materials Science Applications
The applications of this compound extend into materials science as well. M. Butt et al. (2005) synthesized novel aromatic polyimides using diamines derived from the compound, demonstrating its utility in creating polymers with high thermal stability and solubility in organic solvents. This highlights the compound's role in developing new materials with potential applications in electronics, aerospace, and other high-performance fields (M. Butt et al., 2005).
Properties
IUPAC Name |
3-amino-N-(2-hydroxyethyl)-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12(5-6-13)10(14)8-3-2-4-9(11)7-8/h2-4,7,13H,5-6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKOQCOYUJTHKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C(=O)C1=CC(=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.